Ethyl 2-isothiocyanatopropanoate

Beschreibung

Overview of Isothiocyanates (ITCs) in Organic and Medicinal Chemistry

Isothiocyanates are naturally occurring compounds, often found in cruciferous vegetables like broccoli, cabbage, and watercress, where they are produced from the enzymatic conversion of glucosinolates. wikipedia.orgnih.gov In the realm of organic chemistry, ITCs serve as versatile intermediates in various synthetic transformations. rsc.orgmdpi.com Their reactivity makes them valuable in the construction of more complex molecules.

In medicinal chemistry, isothiocyanates have garnered substantial attention for their diverse biological activities. rsc.orgchemrxiv.orgresearchgate.net Research has demonstrated their potential as antimicrobial, anti-inflammatory, and anticancer agents. rsc.orgchemrxiv.orgnih.gov Some of the most studied naturally occurring isothiocyanates include sulforaphane (B1684495), phenethyl isothiocyanate (PEITC), and benzyl (B1604629) isothiocyanate (BITC). researchgate.netresearchgate.net

Significance of Isothiocyanate Functionality in Synthetic Strategies and Biological Activities

The isothiocyanate group is a key pharmacophore, a molecular feature responsible for a drug's pharmacological activity. mdpi.com Its electrophilic nature allows it to react with various nucleophiles, particularly the thiol groups of cysteine residues in proteins. researchgate.net This reactivity is central to many of their biological effects.

Key Biological Activities of Isothiocyanates:

Antimicrobial Effects: Isothiocyanates exhibit broad-spectrum antimicrobial activity against bacteria and fungi by disrupting cell membranes and inhibiting essential enzymes. amerigoscientific.com

Anti-inflammatory Properties: They can modulate inflammatory pathways, such as the NF-κB pathway, to reduce inflammation. nih.gov

Anticancer Potential: ITCs have been shown to inhibit cancer cell growth by inducing apoptosis (programmed cell death) and activating detoxification pathways. nih.govamerigoscientific.com They can also inhibit histone deacetylases (HDACs), which are enzymes often dysregulated in cancer. oregonstate.edu

Antioxidant Functions: Isothiocyanates can activate the Nrf2 pathway, which upregulates the production of antioxidant enzymes that protect cells from oxidative stress. amerigoscientific.comoregonstate.edu

From a synthetic standpoint, the isothiocyanate functional group is a valuable building block. rsc.org Its ability to react with a wide range of nucleophiles allows for the synthesis of diverse heterocyclic compounds and other complex organic molecules. mdpi.com

Historical Context of α-Isothiocyanatocarboxylic Esters in Chemical Synthesis

The synthesis of isothiocyanates has been a subject of research for nearly a century. nih.gov One of the common methods involves the formation of a dithiocarbamate (B8719985) salt, which is then treated with a desulfurization agent. nih.gov While the search results provide a general history of isothiocyanate synthesis, specific historical details on the synthesis of α-isothiocyanatocarboxylic esters are not extensively covered. However, it is known that these compounds are part of the broader class of isothiocyanates and their synthesis would fall under the general methods developed for this class of compounds.

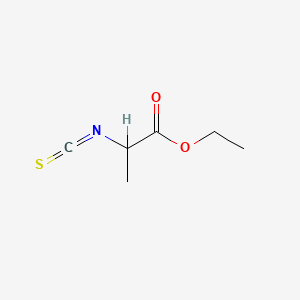

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 2-isothiocyanatopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2S/c1-3-9-6(8)5(2)7-4-10/h5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALJGYASQFZQQJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20960177 | |

| Record name | Ethyl N-(sulfanylidenemethylidene)alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20960177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39574-16-8 | |

| Record name | Ethyl 2-isothiocyanatopropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039574168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl N-(sulfanylidenemethylidene)alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20960177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 39574-16-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Ethyl 2 Isothiocyanatopropanoate and Analogues

Direct Synthesis Approaches

Direct methods for synthesizing ethyl 2-isothiocyanatopropanoate often involve the conversion of a primary amine or a related functional group to the isothiocyanate moiety in a one-pot or a streamlined multi-step process.

Synthesis from Ethyl 2-bromopropionate and Potassium Thiocyanate (B1210189)

A plausible and direct route to this compound involves the nucleophilic substitution of ethyl 2-bromopropanoate (B1255678) with a thiocyanate salt, such as potassium thiocyanate. This method is a common strategy for introducing the thiocyanate group, which can then be rearranged to the isothiocyanate. The reaction typically proceeds by displacing the bromide ion with the thiocyanate nucleophile.

One-Pot, Two-Step Procedures Utilizing Dithiocarbamates and Desulfurization Reagents

A prevalent and versatile method for synthesizing isothiocyanates is the one-pot, two-step procedure starting from a primary amine. dntb.gov.uamdpi.com This process involves the initial formation of a dithiocarbamate (B8719985) salt by reacting the amine with carbon disulfide in the presence of a base. mdpi.comchemrxiv.org The intermediate dithiocarbamate is then treated with a desulfurizing agent to yield the final isothiocyanate. mdpi.comchemrxiv.org This approach avoids the use of highly toxic reagents like thiophosgene (B130339). mdpi.com

The choice of desulfurizing agent is critical for the success of the dithiocarbamate-based synthesis. A variety of reagents have been employed, including tosyl chloride, sodium persulfate, iodine, ethyl chloroformate, and di-tert-butyl dicarbonate. mdpi.comnih.gov A notable and efficient desulfurizing agent is 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻). dntb.gov.uamdpi.com This reagent has been successfully used for the synthesis of a wide range of aliphatic and aromatic isothiocyanates, including derivatives of amino acids. dntb.gov.uamdpi.com Optimization studies have shown that using one equivalent of DMT/NMM/TsO⁻ can lead to high yields of the desired isothiocyanate. mdpi.com

A study on the synthesis of various isothiocyanates demonstrated the effectiveness of DMT/NMM/TsO⁻. mdpi.com For instance, the reaction of phenethylamine (B48288) with carbon disulfide and triethylamine, followed by treatment with DMT/NMM/TsO⁻ under microwave irradiation, yielded the corresponding isothiocyanate in 90% yield. mdpi.com The table below summarizes the optimization of the desulfurization step using DMT/NMM/TsO⁻ for the synthesis of phenethyl isothiocyanate. mdpi.com

| Entry | Desulfurizing Agent (equiv.) | Base (equiv.) | Solvent | Conditions | Yield (%) |

| 1 | DMT/NMM/TsO⁻ (1) | Et₃N (4) | DCM | 90 °C, 3 min, MW | 90 |

| 2 | DMT/NMM/TsO⁻ (1) | Et₃N (3) | DCM | 90 °C, 3 min, MW | 82 |

| 3 | DMT/NMM/TsO⁻ (1.3) | Et₃N (3) | DCM | 90 °C, 3 min, MW | 82 |

| 4 | None | Et₃N (3) | DCM | 90 °C, 3 min, MW | 55 |

| 5 | DMT/NMM/TsO⁻ (1) | Et₃N (3) | Aqueous | 90 °C, 3 min, MW | 73 |

| 6 | DMT/NMM/TsO⁻ (1.3) | Et₃N (3) | Aqueous | 90 °C, 3 min, MW | 89 |

Data sourced from a study on the synthesis of isothiocyanates using DMT/NMM/TsO⁻ as a desulfurization reagent. mdpi.com

The reaction conditions play a significant role in the efficiency of isothiocyanate synthesis. Dichloromethane (DCM) is a commonly used solvent for the formation of the dithiocarbamate intermediate. mdpi.com The subsequent desulfurization step can be effectively carried out under microwave irradiation, which often leads to shorter reaction times and higher yields. mdpi.com For example, a microwave-assisted reaction at 90°C for 3 minutes has proven effective. mdpi.com

Interestingly, the reaction can also be performed in aqueous media. mdpi.com This offers a "greener" alternative to traditional organic solvents. samipubco.com In an aqueous system, using an optimized amount of the desulfurizing agent, such as 1.3 equivalents of DMT/NMM/TsO⁻, can result in very high yields of the isothiocyanate. mdpi.com The use of phase-transfer catalysts or solvent systems like polyethylene (B3416737) glycol (PEG):H₂O can further enhance the reaction efficiency in aqueous or biphasic systems. samipubco.com

Synthesis from Ethyl 2-isocyanoacetate (Alternative Isocyanate Route)

An alternative pathway to isothiocyanates involves the sulfuration of isocyanides. mdpi.com While the direct conversion of ethyl 2-isocyanoacetate to this compound is not explicitly detailed in the provided context, the synthesis of isocyanates from isonitriles is a well-established transformation. orgsyn.org For instance, ethyl 2-isocyanoacetate can be oxidized to ethyl 2-isocyanatoacetate. orgsyn.orgresearchgate.net A related reaction, the sulfuration of an isocyanide using elemental sulfur, can yield an isothiocyanate. mdpi.com This suggests a potential, albeit less common, route starting from an appropriate isocyanide precursor.

Preparation of Related Isothiocyanatocarboxylic Esters

The synthetic strategies for this compound can be extended to a variety of related esters.

Mthis compound: This compound has been synthesized from L-alanine methyl ester hydrochloride. nih.gov One method involves a "one-pot", two-step procedure where the amine is reacted with carbon disulfide in the presence of a base like N-methylmorpholine (NMM), followed by the addition of a desulfurizing agent. nih.gov Another approach utilizes methylamine (B109427) and carbon disulfide in an aqueous phase to form an N-methylamino dithioformate solution, which is then oxidized. google.com

Ethyl 2-isothiocyanatoacetate: The synthesis of this achiral analog has been achieved starting from glycine (B1666218) ethyl ester hydrochloride. nih.govchemicalbook.com The general procedure involves reacting the hydrochloride salt with carbon disulfide and NMM in dichloromethane, followed by the addition of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO−) as a desulfurizing agent. nih.govchemicalbook.com The reaction is typically carried out at room temperature. chemicalbook.com

Comparison of Synthetic Yields and Efficiency Across Different Methodologies

The efficiency of isothiocyanate synthesis varies considerably depending on the chosen method and substrates.

For the synthesis of isothiocyanate derivatives of amino acid esters, a "one-pot" method using DMT/NMM/TsO− as a desulfurizing agent has been reported to produce yields ranging from satisfactory to very good (25–97%). nih.gov Specifically, (S)-mthis compound was obtained in a 50% yield with low racemization when the reaction was performed at room temperature. nih.gov The corresponding (R)-enantiomer was produced in a 51% yield. nih.gov Ethyl 2-isothiocyanatoacetate was synthesized with a 48% yield using this method. nih.govchemicalbook.com

Alternative desulfurizing agents have been compared. While DMT/NMM/TsO− is effective, other reagents like tosyl chloride have also been used to mediate the decomposition of in situ generated dithiocarbamate salts, affording isothiocyanates in high yields (75–97%) within 30 minutes. nih.govorganic-chemistry.org The traditional use of thiophosgene, while effective, is often avoided due to its high toxicity. sci-hub.senih.gov

The reaction conditions also play a crucial role. Microwave-assisted synthesis can accelerate the reaction but may lead to higher racemization, as seen in the synthesis of (S)-mthis compound where a 59% yield was obtained but with significant loss of enantiomeric purity. nih.gov In contrast, room temperature reactions, though potentially slower, are better for preserving stereochemistry. nih.gov

Chemical Reactivity and Transformations of Ethyl 2 Isothiocyanatopropanoate

Reactions Involving the Isothiocyanate Moiety

The isothiocyanate group (-N=C=S) is characterized by a central carbon atom that is highly electrophilic due to its bonding to two electronegative atoms, nitrogen and sulfur. This electron deficiency makes it a prime target for attack by nucleophiles.

Nucleophilic Additions (e.g., with amines, alcohols)

The most common reactions of isothiocyanates involve the nucleophilic addition of compounds containing an active hydrogen atom, such as primary and secondary amines or alcohols.

With amines, the lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the isothiocyanate. chemguide.co.uk This addition leads to the formation of substituted thiourea (B124793) derivatives. The reaction is typically rapid and proceeds readily at room temperature. For example, the reaction of ethyl 2-isothiocyanatopropanoate with a primary amine (R-NH₂) results in an N,N'-disubstituted thiourea. Secondary amines react similarly to yield N,N,N'-trisubstituted thioureas. libretexts.org

Alcohols can also act as nucleophiles, though they are generally less reactive than amines. youtube.com The reaction with an alcohol (R'-OH) in the presence of a base catalyst results in the formation of a thiocarbamate (or thionocarbamate). The alkoxide ion, generated by the base, attacks the isothiocyanate carbon, followed by protonation to yield the final product.

Table 1: Nucleophilic Addition Reactions

| Nucleophile | Reagent Example | Product Class |

|---|---|---|

| Primary Amine | Ethylamine (CH₃CH₂NH₂) | N-Ethyl-N'-(1-ethoxycarbonyl)ethyl thiourea |

| Secondary Amine | Diethylamine ((CH₃CH₂)₂NH) | N,N-Diethyl-N'-(1-ethoxycarbonyl)ethyl thiourea |

| Alcohol | Methanol (B129727) (CH₃OH) | O-Methyl N-(1-ethoxycarbonyl)ethyl thiocarbamate |

Cycloaddition Reactions

The isothiocyanate group can participate in cycloaddition reactions, particularly [3+2] cycloadditions, acting as a two-atom component. nih.gov In these reactions, the C=N or C=S double bond of the isothiocyanate reacts with a 1,3-dipole. This type of reaction is a powerful method for synthesizing five-membered heterocyclic rings.

For instance, α-isocyano esters are known to undergo formal [3+2] cycloaddition reactions with various unsaturated systems to form aza-heterocycles. nih.gov By analogy, this compound is expected to react with 1,3-dipoles like azides (R-N₃) or nitrile oxides (R-CNO) to yield substituted thiazole or thiadiazole derivatives. These reactions provide a direct route to complex heterocyclic structures that are of interest in medicinal chemistry. sci-rad.com

Role as a Bifunctional Reagent in Heterocyclic Synthesis

The presence of both an electrophilic isothiocyanate group and an ester functionality allows this compound to act as a bifunctional reagent. This dual reactivity is particularly valuable in the synthesis of heterocyclic compounds, where one functional group can undergo an initial reaction, followed by an intramolecular cyclization involving the second group.

An example of this is a tandem reaction sequence where a nucleophile containing a secondary reactive site is first added to the isothiocyanate group. For instance, a reagent with both an amine and a hydroxyl group (e.g., ethanolamine) can react. The amine group would first add to the isothiocyanate to form a thiourea. Subsequently, under appropriate conditions, the hydroxyl group could undergo an intramolecular cyclization by attacking the ester carbonyl, leading to the formation of a cyclic thiocarbamate derivative, effectively building a heterocyclic ring in a structured manner.

Reactions Involving the Ester Functionality

The ethyl ester group (-COOCH₂CH₃) is susceptible to nucleophilic acyl substitution reactions, most notably hydrolysis and transesterification.

Hydrolysis of the Ethyl Ester (e.g., with LiOH)

Ester hydrolysis is the cleavage of an ester bond to form a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base. Base-mediated hydrolysis, also known as saponification, is a common and often irreversible process.

Using a base like lithium hydroxide (B78521) (LiOH) in an aqueous or alcoholic solvent is an effective method for hydrolyzing the ethyl ester of this compound. sciforum.net The hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the ethoxide (CH₃CH₂O⁻) leaving group. A final proton transfer yields 2-isothiocyanatopropanoic acid and ethanol (B145695). This method is frequently used in peptide chemistry for the hydrolysis of methyl and ethyl esters. sciforum.net

Transesterification Reactions

Transesterification is a process where the alkoxy group of an ester is exchanged with the alkoxy group of another alcohol. mdpi.com This reaction is typically catalyzed by an acid or a base. For this compound, reacting it with a different alcohol (e.g., methanol or propanol) in the presence of a catalyst will result in the formation of a new ester (methyl or propyl 2-isothiocyanatopropanoate) and ethanol. mdpi.comresearchgate.net

The reaction is an equilibrium process. mdpi.com To drive the reaction towards the desired product, the reactant alcohol is often used in a large excess. mdpi.com This strategy shifts the equilibrium position according to Le Châtelier's principle, maximizing the yield of the new ester. This reaction is fundamental in processes like biodiesel production, where triglycerides are transesterified with a simple alcohol. youtube.com

Table 2: Reactions at the Ester Functionality

| Reaction Type | Reagent(s) | Product(s) |

|---|---|---|

| Hydrolysis | Lithium Hydroxide (LiOH), Water (H₂O) | 2-Isothiocyanatopropanoic acid, Ethanol |

| Transesterification | Methanol (CH₃OH), Acid or Base Catalyst | Mthis compound, Ethanol |

Reactions Involving the Alpha-Carbon Chiral Center

The proton on the alpha-carbon of this compound is acidic due to its position between two electron-withdrawing groups (the ester and the isothiocyanate). This acidity allows for the formation of a nucleophilic enolate, which is central to many of its key reactions.

The formation of enolates from 2-isothiocyanatocarboxylic esters is a critical first step for various transformations. These enolates can be generated using a strong base, which deprotonates the alpha-carbon. The resulting enolate is a potent nucleophile and can engage in several reactions, most notably dimerization, with the specific outcome depending on the reaction conditions and the type of enolate formed.

Research has shown that the nature of the cation associated with the enolate dictates the reaction pathway. For instance, titanium(IV) enolates of 2-isothiocyanatocarboxylic esters undergo an oxidative dimerization. This process involves a radical coupling mechanism, followed by a cascade cyclization to produce thiazolo[5,4-d]thiazole derivatives. In contrast, sodium enolates of the same esters participate in a nonoxidative dimerization, leading to the formation of 5-imino-2-thioxo-1,3-thiazolidine-4-carboxylic esters.

| Enolate Type | Reaction Type | Key Reagents | Primary Product Type |

|---|---|---|---|

| Titanium(IV) Enolate | Oxidative Dimerization | TiCl₄, Triethylamine | Thiazolo[5,4-d]thiazole derivatives |

| Sodium Enolate | Nonoxidative Dimerization | Sodium Hydride (NaH) | 5-imino-2-thioxo-1,3-thiazolidine-4-carboxylic esters |

The Mannich reaction is a fundamental carbon-carbon bond-forming reaction that involves the aminoalkylation of an acidic proton located on a carbon atom. The reaction typically consists of an aldehyde, a primary or secondary amine, and a carbonyl compound. In the context of this compound, its enolate can serve as the nucleophilic carbonyl component.

The general mechanism involves the initial formation of an iminium ion from the aldehyde and amine. The enolate derived from this compound would then act as a nucleophile, attacking the iminium ion. This reaction would theoretically yield a β-amino-α-isothiocyanato ester. Such products are valuable synthetic intermediates, particularly for the synthesis of complex β-amino acids, which are important in medicinal chemistry and natural product synthesis. illinois.edu While the enolate of this compound is a suitable candidate for this transformation based on its known reactivity, specific examples of its application in Mannich reactions are not widely documented in scientific literature. The expected reaction, however, provides a direct pathway to highly functionalized amino acid derivatives.

When the chiral center at the alpha-carbon is involved in a reaction that creates a new stereocenter, the control of diastereoselectivity is crucial. This is particularly evident in the oxidative coupling reactions of enolates derived from 2-isothiocyanatocarboxylic esters. The stereochemical outcome can be effectively controlled by using a chiral auxiliary attached to the ester group.

For example, studies have utilized L-menthyl and D-menthyl esters of 2-isothiocyanatopropanoic acid to influence the dimerization process. The bulky chiral menthyl groups create a defined three-dimensional transition state. In this state, the large ester substituents orient themselves in opposite peripheral parts of the structure to minimize steric hindrance. This controlled spatial arrangement directs the coupling of the enolate subunits, leading to the formation of thiazolo[5,4-d]thiazole derivatives as pure enantiomers. This high degree of diastereoselectivity underscores the utility of chiral auxiliaries in directing the stereochemical course of reactions at the alpha-carbon.

| Substrate | Reaction | Key Feature | Stereochemical Outcome |

|---|---|---|---|

| L-menthyl 2-isothiocyanatopropanoate | Oxidative Dimerization | Chiral auxiliary directs coupling | High diastereoselectivity (pure enantiomer) |

| D-menthyl 2-isothiocyanatopropanoate | Oxidative Dimerization | Chiral auxiliary directs coupling | High diastereoselectivity (pure enantiomer) |

Rearrangement Reactions (e.g., Thiocyanate (B1210189) to Isothiocyanate Isomerization)

Rearrangement reactions are another important class of transformations for this compound family. While this compound is the more stable isomer, it can be conceptually linked to its thiocyanate counterpart, ethyl 2-thiocyanatopropanoate, through isomerization. The conversion of thiocyanates to isothiocyanates is a well-known process, often occurring thermally.

This type of isomerization can proceed through a illinois.eduillinois.edu-sigmatropic rearrangement mechanism, particularly in allylic or propargylic systems. For instance, heating propargyl thiocyanates can lead to their rearrangement into isothiocyanate-substituted allenes. In other systems, such as unsaturated glycosides, allylic 4-thiocyanato derivatives have been shown to isomerize completely upon heating in inert solvents to yield 2-isothiocyanato products. This demonstrates the thermodynamic preference for the isothiocyanate isomer and represents a potential synthetic route or a relevant consideration in high-temperature reactions involving related thiocyanates.

Catalytic Applications in Organic Synthesis

This compound is a valuable substrate in various catalytic reactions, primarily for the synthesis of heterocyclic compounds. The isothiocyanate group is highly reactive and can participate in cyclization and cycloaddition reactions with a range of nucleophiles.

Organocatalysts and metal-based catalysts have been employed to facilitate these transformations. For example, 1,4-diazabicyclo[2.2.2]octane (DABCO) has been used to catalyze the reaction of isothiocyanates with 2-naphthols to produce 2-iminonaphtho-1,3-oxathioles. Similarly, copper salts have been shown to catalyze tandem reactions between isothiocyanates and 2-iodophenols to generate 2-iminobenzo-1,3-oxathioles. Given this established reactivity, this compound can serve as a key building block in catalytic systems for the efficient construction of complex molecules containing sulfur and nitrogen, which are prevalent in pharmacologically active compounds.

Derivatives and Analogues of Ethyl 2 Isothiocyanatopropanoate

Structurally Related Isothiocyanates Derived from Amino Acids (Natural and Unnatural)

Isothiocyanates (-N=C=S) are a significant class of compounds, many of which originate from amino acid precursors. mdpi.com These can be broadly categorized into natural derivatives, found predominantly in plants, and unnatural amino acids (ncAAs) engineered for specific biochemical applications.

Naturally occurring isothiocyanates are hydrolysis products of glucosinolates, a group of sulfur-containing metabolites abundant in cruciferous vegetables. wikipedia.orgoregonstate.edu Each glucosinolate gives rise to a distinct isothiocyanate, with the side chain (R-group) being derived from a specific amino acid like alanine, methionine, tryptophan, or phenylalanine. mdpi.com For example, sulforaphane (B1684495) is derived from glucoraphanin, and benzyl (B1604629) isothiocyanate comes from its precursor, glucotropaeolin. wikipedia.org These compounds are noted for their characteristic flavors and are subjects of extensive research. wikipedia.org

In contrast, unnatural amino acids containing the isothiocyanate group are products of advanced bio-engineering. youtube.comyoutube.com Researchers can genetically encode ncAAs with aryl isothiocyanate functionalities, such as p-isothiocyanate phenylalanine (pNCSF). nih.gov This allows for the site-specific incorporation of a reactive isothiocyanate group into proteins. nih.gov This electrophilic group can then form stable thiourea (B124793) crosslinks with amine groups (like the N-terminus of a protein or the side chain of a lysine (B10760008) residue) under mild conditions, a powerful tool for protein engineering and stabilization. nih.govnih.gov

| Category | Example Compound | Amino Acid Precursor | Key Characteristics | Source |

| Natural | Sulforaphane | Methionine (elongated) | Found in broccoli; derived from glucoraphanin. wikipedia.orgoregonstate.edu | Plants (Cruciferous Vegetables) wikipedia.org |

| Natural | Benzyl isothiocyanate (BITC) | Phenylalanine | Derived from glucotropaeolin. wikipedia.org | Plants (Cruciferous Vegetables) wikipedia.org |

| Natural | Phenethyl isothiocyanate (PEITC) | Phenylalanine (elongated) | Derived from gluconasturtiin. wikipedia.org | Plants (Cruciferous Vegetables) wikipedia.org |

| Unnatural | p-isothiocyanate phenylalanine (pNCSF) | Phenylalanine (modified) | Synthetically created for genetic incorporation into proteins. nih.govnih.gov | Laboratory Synthesis nih.gov |

Isothiocyanate Analogues with Varied Ester Groups (e.g., Methyl, Benzyl, tert-Butyl)

The ethyl ester in Ethyl 2-isothiocyanatopropanoate can be systematically replaced with other ester groups to modify the compound's physicochemical properties, such as solubility, volatility, and reactivity. The synthesis of these analogues generally involves a two-stage process: first, the parent amino acid (alanine) is esterified with the desired alcohol (e.g., methanol (B129727), benzyl alcohol, or tert-butanol) under acidic conditions. Second, the amino group of the resulting amino acid ester is converted to the isothiocyanate functionality.

Common methods for this conversion include reaction with thiophosgene (B130339) or, more frequently, the decomposition of an intermediate dithiocarbamate (B8719985) salt. nih.gov The dithiocarbamate is formed by reacting the amino acid ester with carbon disulfide, and subsequent treatment with a desulfurizing agent like tosyl chloride or lead nitrate (B79036) yields the final isothiocyanate ester. nih.govorganic-chemistry.org This modular approach allows for the creation of a library of analogues.

| Analogue Name | Ester Group | Parent Alcohol | Potential Property Modification |

| Mthis compound | Methyl (-CH₃) | Methanol | Increased volatility compared to ethyl ester. |

| Benzyl 2-isothiocyanatopropanoate | Benzyl (-CH₂C₆H₅) | Benzyl Alcohol | Increased hydrophobicity and potential for π-stacking interactions. |

| tert-Butyl 2-isothiocyanatopropanoate | tert-Butyl (-C(CH₃)₃) | tert-Butanol | Increased steric bulk, which may influence reaction rates and provide resistance to hydrolysis. |

Isothiocyanate Analogues with Different Alkyl or Aromatic Chains

The diversity of naturally occurring isothiocyanates highlights the significance of the side chain (R-group) attached to the isothiocyanate core. mdpi.com This structural variation is a key determinant of their biological and chemical properties. This compound is part of a larger family of isothiocyanates where the propanoate structure is replaced by other alkyl or aromatic chains.

These analogues are also derived from different amino acid precursors or synthesized from various primary amines. mdpi.comrsc.org The synthesis of these compounds often follows established protocols, such as the reaction of a primary amine with carbon disulfide and a desulfurating agent, which is a versatile method for preparing a wide range of alkyl and aryl isothiocyanates. organic-chemistry.orgorganic-chemistry.org

| Compound Name | Chemical Structure | Chain Type | Natural Precursor (if applicable) |

| Allyl isothiocyanate (AITC) | CH₂=CHCH₂NCS | Alkyl (Alkenyl) | Sinigrin wikipedia.org |

| Benzyl isothiocyanate (BITC) | C₆H₅CH₂NCS | Aromatic | Glucotropaeolin wikipedia.org |

| Phenethyl isothiocyanate (PEITC) | C₆H₅CH₂CH₂NCS | Aromatic | Gluconasturtiin wikipedia.org |

| Sulforaphane | CH₃S(O)(CH₂)₄NCS | Alkyl (with sulfoxide) | Glucoraphanin wikipedia.org |

Heterocyclic Compounds Derived from this compound

The isothiocyanate group is an electrophilic moiety, making it a valuable building block in synthetic organic chemistry for the construction of various heterocyclic systems. wikipedia.org The carbon atom of the -N=C=S group is susceptible to nucleophilic attack, initiating cyclization reactions to form stable ring structures. nih.gov

For instance, isothiocyanates are known to react with compounds containing multiple nucleophilic sites to yield heterocycles. A notable example is the reaction with acetophenone (B1666503) enolate, which results in the formation of a thiazolidine (B150603) derivative. wikipedia.org In other documented syntheses, phenyl isothiocyanate has been reacted with Schiff bases to produce diazetidine-2-thione derivatives. chemmethod.com The reaction of an isothiocyanate with an amine first forms a thiourea derivative, which can be a key intermediate for the synthesis of more complex heterocyclic compounds. nih.gov These reactions demonstrate the utility of isothiocyanates like this compound as precursors for nitrogen- and sulfur-containing heterocycles.

Design and Synthesis of Conformationally-Locked Analogues for Specific Research Applications

Controlling the three-dimensional structure of a molecule is crucial for designing compounds with high specificity for biological targets. The synthesis of conformationally-locked analogues of isothiocyanates is an advanced strategy used in chemical biology and drug design.

A powerful application of this concept involves using isothiocyanate-bearing unnatural amino acids to engineer proteins. nih.gov For example, the incorporation of p-isothiocyanate phenylalanine into a protein allows for the formation of a covalent intramolecular or intermolecular crosslink with a nearby lysine or N-terminal amine. nih.govnih.gov This crosslink acts as a permanent structural staple, "locking" the protein into a specific conformation. This has been shown to dramatically increase the thermal stability of proteins, as demonstrated with myoglobin (B1173299) and homoserine o-succinyltransferase. nih.govnih.gov In one study, a covalent dimer was formed that significantly stabilized the protein structure, showcasing the ability of an isothiocyanate group to enforce a specific quaternary structure. nih.gov These findings illustrate how isothiocyanate derivatives can be designed to control and stabilize molecular architecture for specific research purposes.

Medicinal Chemistry and Biological Activity Investigations

Anti-Inflammatory Activities of Synthetic Isothiocyanates

Synthetic isothiocyanates, including analogues of ethyl 2-isothiocyanatopropanoate, have demonstrated notable anti-inflammatory properties through various mechanisms of action. These compounds are being explored for their potential to mitigate inflammatory processes associated with a range of chronic diseases.

Inhibition of NF-κB Signaling Pathways

A key mechanism underlying the anti-inflammatory effects of isothiocyanates is the inhibition of the nuclear factor-κB (NF-κB) signaling pathway. nih.govnih.gov NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses. nih.gov

Studies have shown that synthetic ITC analogues can suppress the activation of NF-κB. nih.govnih.gov This inhibition is achieved by preventing the phosphorylation and subsequent degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. nih.govnih.gov By stabilizing IκBα, ITCs prevent the translocation of the p65 subunit of NF-κB into the nucleus. nih.govnih.gov Furthermore, some ITCs have been observed to suppress the phosphorylation of IκB kinase (IKK), an upstream kinase responsible for IκBα phosphorylation. nih.govnih.gov The inhibition of the NF-κB pathway by ITCs ultimately leads to a reduction in the transcription of pro-inflammatory genes. nih.govnih.gov For instance, benzyl (B1604629) isothiocyanate (BITC) has been shown to inhibit the DNA binding and transcriptional activity of NF-κB. researchgate.net

Modulation of Pro-Inflammatory Mediators

Isothiocyanates have been found to modulate the production of key pro-inflammatory mediators, such as nitric oxide (NO) and prostaglandin (B15479496) E₂ (PGE₂), and the enzymes responsible for their synthesis, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govsci-hub.box

In studies using RAW 264.7 murine macrophages, synthetic ITCs were shown to reduce the levels of these pro-inflammatory mediators. nih.gov This effect is directly linked to the downregulation of NF-κB signaling, which controls the expression of iNOS and COX-2 genes. nih.govnih.gov For example, ethyl caffeate, a natural phenolic compound, has been shown to suppress the expression of iNOS and COX-2 by inhibiting the formation of the NF-κB-DNA complex. nih.gov Similarly, ethyl linoleate (B1235992) has been demonstrated to down-regulate iNOS and COX-2 expression, leading to reduced NO and PGE₂ production in lipopolysaccharide (LPS)-activated macrophages. sci-hub.box

The ability of ITCs to suppress these mediators is a significant aspect of their anti-inflammatory potential. Overproduction of NO and PGE₂ is a hallmark of chronic inflammation and contributes to tissue damage. sci-hub.box

Suppression of Pro-Inflammatory Cytokines

The anti-inflammatory activity of isothiocyanates also extends to the suppression of pro-inflammatory cytokines. nih.govnih.gov These signaling molecules, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), play a central role in orchestrating the inflammatory response. nih.govresearchgate.net

Research has demonstrated that synthetic ITC analogues can significantly reduce the expression of these cytokines in response to inflammatory stimuli like LPS. nih.govnih.gov This suppression is a direct consequence of the inhibition of the NF-κB signaling pathway, as the genes encoding these cytokines are targets of NF-κB. nih.gov Studies on various extracts and compounds have consistently shown a correlation between the inhibition of NF-κB and the reduction of TNF-α, IL-1β, and IL-6 levels. researchgate.netnih.govnih.gov For instance, sulforaphane (B1684495), a well-studied ITC, has been shown to suppress the expression of these pro-inflammatory cytokines in various in vitro and in vivo models. nih.gov

Anticancer Potential and Chemopreventive Effects

Isothiocyanates, both naturally occurring and synthetic, have garnered significant attention for their potential as anticancer and chemopreventive agents. nih.govnih.gov Their mechanism of action is often linked to their ability to suppress the NF-κB signaling pathway, which is known to play a critical role in the development and progression of various cancers. nih.gov

Studies have shown that various ITCs can inhibit the growth of cancer cells and induce apoptosis (programmed cell death). nih.gov For example, a study investigating the effects of several dietary and synthetic ITCs on liver and prostate cancer cells in vitro found that they all reduced cell viability, suppressed migration and invasion, inhibited colony formation, and induced apoptosis. nih.gov Phenylethyl isothiocyanate (PEITC) was identified as being particularly effective. nih.gov The anticancer activity of ITCs is also attributed to their ability to generate reactive oxygen species (ROS) within cancer cells, leading to cellular damage and death. nih.gov

The chemopreventive potential of ITCs lies in their ability to interfere with the carcinogenic process, potentially delaying or preventing the onset of cancer. nih.gov This is supported by the observation that many cancer chemopreventive agents work by suppressing NF-κB signaling, thereby reducing the chronic inflammation that can contribute to cancer development. nih.gov

Antibacterial Activity Against Bacterial Strains (e.g., E. coli, S. aureus)

Several isothiocyanates have demonstrated antibacterial activity against a range of pathogenic bacteria, including Escherichia coli and Staphylococcus aureus. nih.gov The antimicrobial properties of ITCs are of growing interest due to the increasing challenge of antibiotic resistance. nih.gov

The mechanism of antibacterial action for ITCs can vary. Some, like phenylethyl isothiocyanate (PEITC), are thought to exert their effect by disrupting the integrity of the bacterial cell membrane. nih.gov Others, such as allyl isothiocyanate (AITC), have been shown to inhibit essential bacterial enzymes like thioredoxin reductase and acetate (B1210297) kinase. nih.gov The structure of the ITC plays a role in its effectiveness, with aromatic ITCs often showing greater antimicrobial activity than their aliphatic counterparts, possibly due to their enhanced ability to penetrate bacterial membranes. nih.gov

For instance, PEITC has been shown to affect the cellular membrane integrity of E. coli CECT 434 and S. aureus CECT 976. nih.gov Benzyl isothiocyanate (BITC) has been found to induce a loss of membrane integrity and potential in methicillin-resistant S. aureus (MRSA). nih.gov

| Isothiocyanate | Bacterial Strain(s) | Mechanism of Action |

| Phenylethyl isothiocyanate (PEITC) | E. coli, S. aureus | Affects cellular membrane integrity. nih.gov |

| Allyl isothiocyanate (AITC) | E. coli O157:H7 | Affects cell membrane integrity; inhibits thioredoxin reductase and acetate kinase. nih.gov |

| Benzyl isothiocyanate (BITC) | Methicillin-resistant S. aureus (MRSA) | Induces loss of membrane integrity and potential. nih.gov |

| Sulforaphane (SFN) | E. coli, S. aureus | Inhibits bacterial quorum sensing. nih.gov |

Enzyme Inhibition Studies

The biological activities of isothiocyanates are often linked to their ability to inhibit the function of various enzymes. This inhibitory action is a key aspect of their anti-inflammatory and potential anticancer effects.

As previously mentioned, ITCs can inhibit enzymes crucial to the inflammatory process, such as iNOS and COX-2. nih.gov This inhibition leads to a decrease in the production of pro-inflammatory mediators. The mechanism of inhibition often involves the reactive isothiocyanate group (-N=C=S) interacting with sulfhydryl groups of cysteine residues within the enzyme's structure. nih.gov

Furthermore, some ITCs have been shown to inhibit enzymes involved in bacterial metabolism. For example, allyl isothiocyanate (AITC) has been found to inhibit thioredoxin reductase and acetate kinase in E. coli O157:H7. nih.gov

| Enzyme | Isothiocyanate(s) | Effect of Inhibition |

| Inducible Nitric Oxide Synthase (iNOS) | Various synthetic ITCs, Ethyl linoleate | Reduced production of nitric oxide (NO), a pro-inflammatory mediator. nih.govsci-hub.box |

| Cyclooxygenase-2 (COX-2) | Various synthetic ITCs, Ethyl linoleate, Ethyl caffeate | Reduced production of prostaglandin E₂ (PGE₂), a pro-inflammatory mediator. nih.govsci-hub.boxnih.gov |

| IκB Kinase (IKK) | Various synthetic ITCs | Prevents phosphorylation of IκBα, leading to inhibition of NF-κB activation. nih.govnih.gov |

| Thioredoxin Reductase | Allyl isothiocyanate (AITC) | Inhibition of bacterial metabolism in E. coli O157:H7. nih.gov |

| Acetate Kinase | Allyl isothiocyanate (AITC) | Inhibition of bacterial metabolism in E. coli O157:H7. nih.gov |

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues of histones and other proteins. nih.gov Their inhibition has emerged as a promising strategy in cancer therapy. nih.gov Isothiocyanates, such as sulforaphane found in broccoli, are known dietary agents that can act as HDAC inhibitors. nih.gov

While direct comparative studies on the HDAC inhibitory activity of this compound versus its isomer, Ethyl 3-isothiocyanatopropionate, are not extensively detailed in the current body of literature, the general mechanism of HDAC inhibition by isothiocyanates provides a basis for understanding their potential activity. Isothiocyanates are metabolized via the mercapturic acid pathway, and their metabolites are believed to be the active inhibitors of HDACs. nih.gov The inhibitory activity of isothiocyanates is influenced by the structure of the molecule, including the length and substitution of the alkyl chain.

Sirtuin (SIRT5) Inhibition by Related Cyclic Peptides

Sirtuins are a family of NAD+-dependent deacylases, and like HDACs, they are important targets in drug discovery. SIRT5, a mitochondrial sirtuin, is known to catalyze the removal of malonyl, succinyl, and glutaryl groups from lysine residues. nih.gov

Interestingly, a structural motif closely related to this compound has been incorporated into potent and selective inhibitors of SIRT5. Researchers have designed and synthesized cyclic peptides containing a central Nε-carboxyethyl-thiocarbamoyl-lysine residue. nih.govnih.gov This "warhead" is a key feature for the inhibitory activity against SIRT5. One such cyclic pentapeptide demonstrated strong and selective inhibition of human SIRT5 with an IC50 value of approximately 7.5 μM, while showing very weak inhibition against other sirtuins like SIRT2 (IC50 > 1 mM). nih.gov The "carboxyethyl-thiocarbamoyl" portion of this inhibitory peptide can be seen as a mimic of a reacted form of an isothiocyanate like this compound, suggesting that the core structure of the latter is suitable for interacting with the active site of SIRT5. These findings highlight the potential for small molecules like this compound to serve as leads for the development of novel sirtuin inhibitors.

Structure-Activity Relationship (SAR) Studies of Isothiocyanate Derivatives

The biological activity of isothiocyanates as enzyme inhibitors is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds. For HDAC inhibitors, the general structure can be broken down into a cap group, a linker region, and a zinc-binding group. In the case of isothiocyanates, the molecule itself can be considered as the active entity or a precursor to the active metabolite.

General SAR principles for isothiocyanate-based inhibitors are summarized in the table below.

| Structural Feature | Influence on Activity | Reference |

| Alkyl Chain Length | The length of the alkyl chain connecting the isothiocyanate group to other parts of the molecule can significantly impact potency. | nih.gov |

| Substitution on the Chain | The presence of functional groups on the alkyl chain can modulate the electronic and steric properties, thereby affecting enzyme binding. | mdpi.com |

| Aromatic vs. Aliphatic | Both aromatic and aliphatic isothiocyanates have shown inhibitory activity, with the specific context of the target enzyme determining which is more effective. | nih.gov |

| Metabolic Activation | The ability of the isothiocyanate to be metabolized to its active form (e.g., via the mercapturic acid pathway for HDAC inhibition) is a critical factor. | nih.gov |

These SAR studies guide the design of new isothiocyanate derivatives with improved therapeutic profiles.

Development of Novel Therapeutic Agents

The isothiocyanate scaffold is a valuable starting point for the development of new therapeutic agents due to its reactivity and proven biological activity. This compound and related molecules can be used as building blocks in the synthesis of more complex heterocyclic compounds with potential pharmacological applications.

For example, in the synthesis of novel compounds for breast cancer research, ethyl isothiocyanate has been used as a reagent to react with an amino-ester, leading to the formation of a benzo nih.govnih.govthieno[2,3-d] nih.govmdpi.comthiazin-4-one derivative. mdpi.com This type of cyclization reaction demonstrates the utility of isothiocyanates in creating diverse chemical libraries for drug screening. The resulting complex molecules can then be tested for a variety of biological activities, including anticancer and enzyme inhibitory effects. The development of such novel agents is an active area of research in medicinal chemistry, with the ultimate goal of identifying new drugs for various diseases.

Advanced Characterization and Computational Studies

Spectroscopic Analysis for Structural Elucidation

Spectroscopic analysis provides a detailed view of the molecular architecture of ethyl 2-isothiocyanatopropanoate, from the identification of key functional groups to the precise arrangement of atoms and their stereochemical orientation.

Infrared (IR) spectroscopy is a fundamental tool for identifying the functional groups present in a molecule. In the case of this compound, the most distinctive feature in its IR spectrum is the absorption band corresponding to the isothiocyanate (-NCS) group. This group typically exhibits a strong and broad absorption peak in the region of 2050–2150 cm⁻¹. For a similar isothiocyanate compound, a characteristic peak was observed at 2051 cm⁻¹, confirming the presence of the -NCS moiety. ucl.ac.uk Other expected absorptions would include C=O stretching for the ester group (around 1740 cm⁻¹) and C-H stretching vibrations.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the hydrogen atom environments within the molecule, allowing for the verification of its carbon-hydrogen framework. For this compound, the spectrum would show distinct signals for each non-equivalent proton set.

Based on the structure, CH₃CH(NCS)COOCH₂CH₃, the expected ¹H NMR splitting patterns and approximate chemical shifts are as follows:

A doublet for the three protons of the methyl group (CH₃) adjacent to the chiral center.

A quartet for the single proton at the chiral center (-CH(NCS)-), split by the adjacent methyl group.

A quartet for the two protons of the methylene (B1212753) group (-OCH₂-) of the ethyl ester, split by the adjacent terminal methyl group.

A triplet for the three protons of the terminal methyl group (-CH₃) of the ethyl ester.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH(NCS)- | 4.2 - 4.5 | Quartet (q) | 1H |

| -OCH₂CH₃ | 4.1 - 4.3 | Quartet (q) | 2H |

| -CH(NCS)CH₃ | 1.6 - 1.8 | Doublet (d) | 3H |

| -OCH₂CH₃ | 1.2 - 1.4 | Triplet (t) | 3H |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary depending on the solvent and instrument used.

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For this compound (C₆H₉NO₂S), the nominal molecular weight is 159.2 g/mol . thermofisher.com

Electron Ionization (EI) mass spectrometry would typically show the molecular ion peak (M⁺) and various fragment ions resulting from the cleavage of the molecule. Common fragmentation patterns would involve the loss of the ethoxy group (-OCH₂CH₃), the ethyl group (-CH₂CH₃), or the isothiocyanate group (-NCS).

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental formula of the compound. The exact mass of C₆H₉NO₂S would be calculated and compared to the experimental value, with a very low margin of error, thus confirming the molecular formula unambiguously.

Since this compound possesses a chiral center at the second carbon, it exists as two enantiomers (R and S). Circular Dichroism (CD) spectroscopy is a powerful technique for determining the absolute configuration of such chiral molecules. mtoz-biolabs.com This method measures the differential absorption of left and right circularly polarized light by the sample. mtoz-biolabs.com

The process involves recording the CD spectrum of the enantiomerically pure or enriched sample. mtoz-biolabs.com The resulting spectrum, with its characteristic positive or negative Cotton effects at specific wavelengths, serves as a unique fingerprint for that particular stereoisomer. nih.gov By comparing the experimental CD spectrum to that of a known standard or to a spectrum predicted by theoretical calculations (e.g., using density functional theory), the absolute configuration (R or S) of the chiral center can be definitively assigned. mtoz-biolabs.comnih.gov The two enantiomers of a chiral molecule will produce mirror-image CD spectra. nih.gov

Chromatographic Techniques for Purity and Enantiomeric Excess

Chromatographic methods are indispensable for the separation and purification of this compound from reaction mixtures and for the determination of its enantiomeric purity.

Flash chromatography is a rapid and efficient purification technique widely used in organic synthesis to isolate a desired compound from byproducts and unreacted starting materials. rochester.edu The process involves passing the crude reaction mixture through a column packed with a solid stationary phase, typically silica (B1680970) gel. rochester.edu A solvent or a mixture of solvents (the mobile phase) is then pushed through the column under moderate pressure. orgsyn.org

For the purification of this compound, a non-polar solvent system, such as a mixture of petroleum ether (PE) and ethyl acetate (B1210297) (EA), is often effective. rsc.org By carefully selecting the solvent ratio (e.g., PE:EA 8:1), compounds with different polarities will travel through the column at different rates, allowing for their separation. rsc.org Fractions are collected and analyzed (e.g., by thin-layer chromatography) to identify those containing the pure product, which are then combined and concentrated to yield the isolated this compound. orgsyn.org

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation, identification, and quantification of isothiocyanates (ITCs) like this compound. While specific methods for this exact ester are not widely published, established HPLC protocols for other ITCs are readily adaptable. A common strategy involves a derivatization step to enhance detection, followed by separation using a reverse-phase column.

One prevalent method utilizes the cyclocondensation reaction where ITCs in a sample react with 1,2-benzenedithiol. This reaction forms a stable, cyclic product that can be easily detected by a UV detector at a wavelength of 365 nm. nih.gov The separation is typically achieved on a C18 reverse-phase column. The mobile phase often consists of a gradient mixture of an organic solvent, like acetonitrile (B52724) or the greener alternative ethanol (B145695), and an aqueous buffer. nih.govsemanticscholar.org The use of ethanol is increasingly favored as it is less toxic and has lower disposal costs compared to acetonitrile. semanticscholar.org Adjusting the column temperature can be employed to modify the mobile phase viscosity and improve separation efficiency. semanticscholar.org This HPLC-based assay is noted for its linearity, reproducibility, and high recovery rates, making it suitable for quantifying ITCs in various matrices, including plasma for pharmacokinetic studies. nih.gov

Table 1: Typical Parameters for HPLC Analysis of Isothiocyanates

| Parameter | Description |

|---|---|

| Derivatization Agent | 1,2-Benzenedithiol |

| Column Type | Reverse-Phase C18 |

| Mobile Phase | Gradient of Acetonitrile/Water or Ethanol/Water nih.govsemanticscholar.org |

| Detector | UV Detector |

| Detection Wavelength | 365 nm (after derivatization) nih.gov |

| Application | Quantification in biological matrices, Pharmacokinetic studies nih.gov |

Theoretical and Computational Chemistry Approaches

Theoretical and computational methods provide a powerful lens for examining this compound at the atomic level, complementing experimental data by predicting its structure, properties, and interactions.

Molecular Dynamics (MD) simulations are computational experiments that model the physical movements of atoms and molecules over time. For this compound, MD simulations can elucidate its behavior in different environments, such as in aqueous solution or in proximity to a biological target. nih.gov Studies on similar isothiocyanate-containing molecules have used MD simulations to investigate aggregation behavior, conformational changes, and binding stability with proteins. nih.govmdpi.comresearchgate.net For instance, simulations of isothiocyanate derivatives interacting with enzymes like cyclooxygenase-2 (COX-2) have been used to calculate binding free energies and identify key amino acid residues (e.g., Tyr385, Ser530) that stabilize the interaction. nih.gov These simulations are typically run for nanoseconds, employing force fields optimized for organic molecules and explicit solvent models to ensure realism. nih.govnih.govmdpi.com

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic structure, geometry, and reactivity of molecules like this compound. nih.govcmu.edu DFT methods, such as those using the M06-2X functional with a def2-TZVP basis set, have been found to offer a favorable balance between computational cost and accuracy for organic molecules. nih.gov These calculations can determine a wide range of molecular properties. nih.gov Research on related ethyl-containing compounds and isothiocyanates has utilized DFT to calculate optimized geometries, reaction energies, activation barriers, and vibrational frequencies. nih.govcmu.edu

Table 2: Properties Derivable from Quantum Chemical Calculations

| Property | Description |

|---|---|

| Optimized 3D Geometry | The lowest energy conformation of the molecule, including bond lengths and angles. nih.gov |

| Enthalpy & Gibbs Free Energy | Thermodynamic properties crucial for predicting reaction spontaneity and stability. nih.gov |

| Vibrational Frequencies | Used to predict infrared spectra and confirm stationary points on the potential energy surface. nih.gov |

| Mulliken Charges & Spin Densities | Describe the electron distribution and are important for understanding reactivity. nih.gov |

| Reaction Pathways | Elucidate the mechanisms of chemical reactions by mapping the energy landscape. cmu.edu |

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to predict the properties and biological activities of a chemical based on its molecular structure. For the isothiocyanate class of compounds, QSAR studies have been successfully developed to predict antimicrobial activity against bacteria like Escherichia coli and Bacillus cereus. wur.nl These models establish a mathematical link between a molecule's activity and its physicochemical descriptors. Key descriptors identified for isothiocyanates include partial charge, polarity, reactivity, and molecular shape. wur.nl The resulting QSAR models have demonstrated good fit (R²adj 0.86–0.93) and high predictive power, making them useful for screening new ITCs and predicting the activity of ITC-rich mixtures. wur.nl Additionally, in silico tools like the QSAR Toolbox can be used to predict properties such as skin sensitization potential based on structural similarities to known compounds. mdpi.com

Computational drug design leverages molecular modeling to identify and optimize potential drug candidates. This compound, as part of the broader isothiocyanate family known for various biological activities, could be evaluated using these methods. mathewsopenaccess.comrsc.orgnih.gov The process often involves a structure-based approach, where the compound is docked into the active site of a specific protein target to predict its binding affinity and orientation. nih.govnih.gov For example, studies on other novel isothiocyanates have used molecular docking to assess their potential as selective COX-2 inhibitors for anti-inflammatory applications. nih.gov This virtual screening process helps prioritize compounds for synthesis and experimental testing. nih.gov The workflow integrates various computational tools to move from a potential chemical entity to a lead compound.

Table 3: Workflow in Computational Drug Design

| Step | Description |

|---|---|

| 1. Target Identification | Identifying a biologically relevant protein or enzyme implicated in a disease. nih.gov |

| 2. Binding Site Analysis | Characterizing the pocket or active site of the target protein. |

| 3. Virtual Screening/Docking | Computationally fitting the ligand (e.g., this compound) into the target's binding site to score its potential binding affinity. nih.govmdpi.com |

| 4. Lead Identification | Selecting promising compounds based on docking scores and predicted interactions. mdpi.com |

| 5. Lead Optimization | Modifying the lead compound's structure to improve efficacy and specificity, often guided by further simulations. mdpi.com |

| 6. ADME/Toxicity Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. |

Crystallographic Studies

As of the latest available information, there are no public records of single-crystal X-ray crystallographic studies for this compound. Were such data available, it would provide the most definitive information on the compound's three-dimensional structure in the solid state. X-ray crystallography would precisely determine bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of its molecular conformation. Furthermore, it would reveal details about the crystal packing, including intermolecular interactions like hydrogen bonds or van der Waals forces, which govern the material's bulk properties.

Future Directions and Research Opportunities

Exploration of New Synthetic Pathways for Enhanced Efficiency and Selectivity

The synthesis of isothiocyanates is a well-established field, with numerous methods available. rsc.orgresearchgate.netchemrxiv.org The most common approaches for preparing α-amino acid-derived isothiocyanates like Ethyl 2-isothiocyanatopropanoate involve the reaction of the corresponding amino acid ester with a thiocarbonyl transfer reagent. mdpi.comresearchgate.net Traditional methods often utilize toxic reagents such as thiophosgene (B130339) or carbon disulfide. mdpi.com

Future research will likely focus on developing greener and more efficient synthetic routes. This includes the use of solid-supported reagents and flow chemistry techniques to minimize waste and improve reaction control. rsc.org Microwave-assisted synthesis has also emerged as a powerful tool for accelerating the synthesis of isothiocyanate derivatives. researchgate.net Furthermore, the development of catalytic methods for the direct conversion of amino acid esters to isothiocyanates with high enantiomeric purity remains a significant goal. researchgate.net Exploring enzymatic or chemoenzymatic strategies could also offer highly selective and environmentally benign pathways to this compound and its analogs.

Design and Synthesis of Novel Derivatives with Tuned Biological Activities

The biological activity of isothiocyanates is highly dependent on their chemical structure. nih.govnih.gov The ester and ethyl groups in this compound offer prime sites for chemical modification to create a library of novel derivatives. Future research should focus on the systematic variation of these groups to explore structure-activity relationships (SAR).

For instance, modifying the ester group to other functional groups, such as amides or other esters with varying chain lengths, could influence the compound's lipophilicity and, consequently, its cellular uptake and bioavailability. The synthesis of a series of structurally diverse ITCs, including amino acid ester-derived isothiocyanates, has been a subject of interest to understand their potential as inhibitors of biological targets like tubulin. nih.govnih.gov The design of bifunctional molecules, where this compound is linked to other pharmacophores, could lead to hybrid compounds with enhanced or novel biological activities. nih.gov

In-depth Investigation of Mechanism of Action for Observed Biological Effects

Isothiocyanates are known to exert their biological effects through multiple mechanisms. nih.govfrontiersin.orgscielo.org.co These include the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of various enzymes and signaling pathways involved in inflammation and carcinogenesis. frontiersin.orgscielo.org.conih.gov The electrophilic isothiocyanate group can react with nucleophilic cellular components, particularly the thiol groups of cysteine residues in proteins, leading to the disruption of their function. researchgate.netnih.gov

Future research should aim to elucidate the specific molecular targets of this compound. Identifying the proteins that this compound interacts with will be crucial for understanding its precise mechanism of action. Techniques such as proteomics and molecular docking can be employed to identify these targets. nih.gov Furthermore, investigating its effect on key signaling pathways, such as the Nrf2, NF-κB, and MAPK pathways, which are commonly modulated by other ITCs, will provide a deeper understanding of its biological effects. nih.govfrontiersin.org Studies have shown that ITCs can induce the expression of phase II detoxification enzymes and antioxidant enzymes, a response often mediated by the Nrf2-antioxidant response element (ARE) pathway. nih.gov

Preclinical and Clinical Development Potential of this compound and its Analogues

The well-documented anticancer and anti-inflammatory properties of numerous natural and synthetic isothiocyanates provide a strong rationale for investigating the preclinical and clinical potential of this compound and its derivatives. nih.govigi-global.comnih.govresearchgate.netresearchgate.netmdpi.com Many ITCs have shown efficacy in various cancer cell lines and animal models. nih.govfrontiersin.org

Initial preclinical studies should involve in vitro screening of this compound and its synthesized analogs against a panel of cancer cell lines to assess their cytotoxic and antiproliferative activities. researchgate.net Promising candidates can then be advanced to in vivo animal models to evaluate their efficacy, pharmacokinetics, and safety profiles. Given the known chemopreventive properties of ITCs, investigating the potential of this compound in cancer prevention models is also a promising avenue. nih.govigi-global.com While many ITCs have entered clinical trials, further research is needed to fully understand their therapeutic potential and to develop them into effective drugs. igi-global.comresearchgate.net

Application in Materials Science and Chemical Sensing

The reactive nature of the isothiocyanate group makes it a valuable functional handle in materials science and for the development of chemical sensors. mdpi.commdpi.com Isothiocyanates can readily react with primary amines to form stable thiourea (B124793) linkages, a reaction that can be exploited for surface functionalization and polymer synthesis. mdpi.com

Future research could explore the incorporation of this compound into polymer backbones to create novel functional materials. mdpi.com These materials could have applications in areas such as drug delivery, where the isothiocyanate group could be used to attach targeting ligands or other functional molecules. mdpi.com Isothiocyanate-functionalized nanoparticles have also been developed for drug delivery applications. mdpi.com

In the realm of chemical sensing, the isothiocyanate group can act as a reactive site for the development of fluorescent probes. nih.govnih.govsci-toys.comfishersci.comabcam.com For example, probes containing an isothiocyanate group have been designed to detect biologically important molecules like hydrogen sulfide (B99878) and cysteine. nih.govnih.gov The development of fluorescent probes based on the this compound scaffold could lead to new tools for bioimaging and environmental monitoring. Hybrid polymer dots with isothiocyanate functional groups have been developed for the rapid sensing of tyramine (B21549) in aquatic products. researchgate.net

Q & A

Q. Methodological Considerations :

- Variable selection : Test nucleophiles (e.g., amines, thiols) under varying pH (4–9) and solvent polarities .

- Kinetic studies : Use UV-Vis spectroscopy to monitor reaction progress at λ_max = 260 nm (SCN chromophore) .

- Control experiments : Include thiourea derivatives to confirm specificity of isothiocyanate reactivity .

Q. Resolution Strategy :

Replication : Repeat synthesis and characterization to rule out procedural errors .

Impurity analysis : Perform GC-MS to identify side products (e.g., thiourea derivatives from hydrolysis) .

Computational validation : Compare experimental ¹³C NMR shifts with DFT-calculated values (software: Gaussian 16) .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Q. Safety Measures :

- Ventilation : Use fume hoods to prevent inhalation of volatile isothiocyanate .

- PPE : Nitrile gloves, lab coat, and safety goggles .

- First aid : Immediate flushing with water for skin/eye contact; administer oxygen if inhaled .

Advanced: What experimental approaches are recommended to study the compound’s stability under varying storage conditions?

Q. Methodology :

Q. Experimental Design :

- Enzyme assays : Measure IC₅₀ using a spectrophotometric assay (e.g., lactate dehydrogenase inhibition at 340 nm) .

- Docking studies : Perform molecular docking (software: AutoDock Vina) to predict binding affinity to target enzymes .

- Competitive inhibition : Compare Lineweaver-Burk plots with/without the compound to determine inhibition type .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.